molecular formula C22H22N2O4S B2470315 3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione CAS No. 2309804-63-3

3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2470315
CAS No.: 2309804-63-3
M. Wt: 410.49
InChI Key: AUIGNDXLRYVJGX-UHFFFAOYSA-N
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Description

3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a biphenyl moiety, a piperidine ring, and a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Properties

IUPAC Name

3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIGNDXLRYVJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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